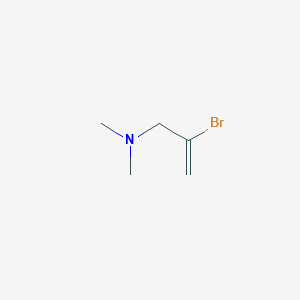
2-bromo-N,N-dimethylprop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N,N-dimethylprop-2-en-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C5H10BrN and its molecular weight is 164.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications
1. Organic Synthesis
2-Bromo-N,N-dimethylprop-2-en-1-amine is utilized in various organic synthesis pathways. It serves as a key intermediate in the preparation of more complex molecules. For instance, it can be used to synthesize:
- Bis[(2-dimethylamino)phenyl]amine through a multi-step reaction procedure.
- 6-[2-(dimethylamino)phenyl]-2,2-bipyridine , which involves lithiation followed by reaction with bipyridine .
2. Polymer Chemistry
The compound is also significant in the field of polymer chemistry. It has been employed in the synthesis of polycationic materials for gene delivery applications. Research indicates that polymers derived from this compound exhibit favorable transfection efficiencies comparable to commercially available reagents like Lipofectin® .
Case Study 1: Gene Delivery Systems
A study focused on developing polycationic materials for gene delivery demonstrated that polymers synthesized from this compound could effectively encapsulate DNA and facilitate its uptake by cells. The optimal weight ratio of polymer to DNA was found to be between 6:1 and 13:1, achieving high transfection rates independent of serum conditions .
| Polymer Composition | Transfection Efficiency (%) |
|---|---|
| Poly(ethylene imine) | 45 |
| Copolymer with PEG | 60 |
| Copolymer with DMAEMA | 55 |
Case Study 2: Synthesis of Bioactive Compounds
In another research effort, the compound was utilized as a precursor for synthesizing bioactive molecules. The study highlighted the compound's role in creating phosphoramide mustards, which have potential applications in cancer therapy due to their cytotoxic properties upon activation in hypoxic conditions .
Propiedades
Número CAS |
14326-14-8 |
|---|---|
Fórmula molecular |
C5H10BrN |
Peso molecular |
164.04 g/mol |
Nombre IUPAC |
2-bromo-N,N-dimethylprop-2-en-1-amine |
InChI |
InChI=1S/C5H10BrN/c1-5(6)4-7(2)3/h1,4H2,2-3H3 |
Clave InChI |
ZECQWMIJWDURLX-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=C)Br |
SMILES canónico |
CN(C)CC(=C)Br |
Key on ui other cas no. |
14326-14-8 |
Sinónimos |
2-Bromo-N,N-dimethyl-2-propen-1-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















